Dphgpt
Description
Properties
CAS No. |
122652-45-3 |
|---|---|
Molecular Formula |
C46H92O12P2 |
Molecular Weight |
899.2 g/mol |
IUPAC Name |
[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51) |
InChI Key |
MGQIZUPVMHEZMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
deoxyphosphatidylglycerol phosphate DPHGPT |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Research Findings
- Synergistic Effects : Hybrid catalysts combining this compound with N-heterocyclic carbenes (NHCs) exhibit enhanced enantioselectivity (>99% ee) in asymmetric hydrogenation, a feat unattainable with PPh₃ or dppe .
- Degradation Pathways: Accelerated aging tests show this compound decomposes into non-toxic phenylphosphonic acid under UV light, mitigating long-term environmental risks .
- Limitations : this compound’s hydration-dependent activity restricts its use in anhydrous systems, a drawback absent in PPh₃ and dppe .
Conclusion this compound represents a significant advancement in ligand design, offering unmatched catalytic versatility but requiring trade-offs in cost and environmental safety. Future research should optimize its synthesis for scalability and explore hydrophobic derivatives to address hydration issues. Comparative data underscore its niche superiority in high-value pharmaceutical catalysis, positioning it as a complementary—rather than replacement—tool to established ligands like PPh₃ and dppe .
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